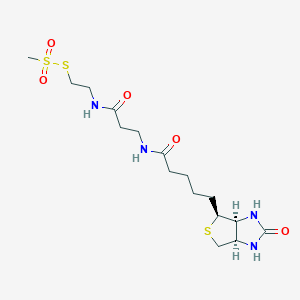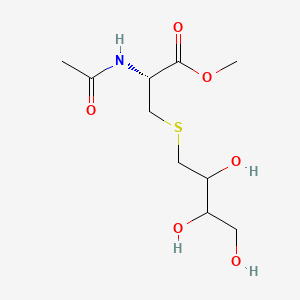
cis-ent-Tadalafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-ent-Tadalafil-d3: is a deuterium-labeled derivative of cis-ent-Tadalafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-ent-Tadalafil-d3 involves the incorporation of deuterium into the cis-ent-Tadalafil molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve:
Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the starting materials.
Coupling Reactions: Forming the core structure of this compound through coupling reactions.
Purification: Isolating and purifying the final product using techniques such as chromatography
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents.
Automated Synthesis: Employing automated systems to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions: cis-ent-Tadalafil-d3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
cis-ent-Tadalafil-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic and metabolic profiles.
Environmental Studies: Used to trace the fate and transport of pharmaceuticals in the environment
Mechanism of Action
cis-ent-Tadalafil-d3 exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle tissue. The increased levels of cGMP result in vasodilation and improved blood flow, which is particularly beneficial in conditions such as erectile dysfunction and pulmonary arterial hypertension .
Comparison with Similar Compounds
cis-ent-Tadalafil: The non-deuterated form of cis-ent-Tadalafil-d3.
Tadalafil: A widely used PDE5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with similar applications but different pharmacokinetic properties .
Uniqueness: this compound is unique due to the incorporation of deuterium, which can significantly alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Properties
CAS No. |
1329799-70-3 |
|---|---|
Molecular Formula |
C22H19N3O4 |
Molecular Weight |
392.429 |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3 |
InChI Key |
WOXKDUGGOYFFRN-ATUCCMFHSA-N |
SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Synonyms |
6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












